molecular formula C22H16N2O2 B15218290 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid

Cat. No.: B15218290
M. Wt: 340.4 g/mol
InChI Key: MBFAWZRVLMIOLJ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid typically involves the condensation of 3-phenyl-1H-indole with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or anhydrous aluminum chloride . The reaction conditions may vary, but common solvents used include toluene and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(E)-(3-phenylindol-1-yl)iminomethyl]benzoic acid

InChI

InChI=1S/C22H16N2O2/c25-22(26)18-11-5-4-10-17(18)14-23-24-15-20(16-8-2-1-3-9-16)19-12-6-7-13-21(19)24/h1-15H,(H,25,26)/b23-14+

InChI Key

MBFAWZRVLMIOLJ-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)/N=C/C4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=CC=C4C(=O)O

Origin of Product

United States

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